molecular formula C8H10F3NO4 B15300710 6-Oxa-2-azaspiro[3.4]octan-7-one, trifluoroacetic acid

6-Oxa-2-azaspiro[3.4]octan-7-one, trifluoroacetic acid

Cat. No.: B15300710
M. Wt: 241.16 g/mol
InChI Key: YOKCVAQRMBSHDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Oxa-2-azaspiro[3.4]octan-7-one, trifluoroacetic acid is a chemical compound that belongs to the spirocyclic family. This compound is characterized by a unique spiro structure, which consists of a bicyclic system where two rings are connected through a single atom. The presence of trifluoroacetic acid adds to its chemical stability and reactivity, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxa-2-azaspiro[3.4]octan-7-one, trifluoroacetic acid can be achieved through several synthetic routes. One common method involves the annulation of the cyclopentane ring, which can be done through a series of cyclization reactions . The reaction conditions typically require an inert atmosphere and temperatures ranging from 2°C to 8°C .

Industrial Production Methods

Industrial production of this compound often involves the use of high-purity reagents and controlled reaction environments to ensure consistency and yield. The process may include multiple purification steps to achieve the desired purity levels, typically around 95% .

Chemical Reactions Analysis

Types of Reactions

6-Oxa-2-azaspiro[3.4]octan-7-one, trifluoroacetic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

6-Oxa-2-azaspiro[3.4]octan-7-one, trifluoroacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Oxa-2-azaspiro[3.4]octan-7-one, trifluoroacetic acid involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. The trifluoroacetic acid component enhances its stability and reactivity, facilitating its interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of trifluoroacetic acid in 6-Oxa-2-azaspiro[3.4]octan-7-one, trifluoroacetic acid makes it unique compared to its analogs. This addition enhances its chemical stability and reactivity, making it more versatile in various applications .

Properties

Molecular Formula

C8H10F3NO4

Molecular Weight

241.16 g/mol

IUPAC Name

6-oxa-2-azaspiro[3.4]octan-7-one;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H9NO2.C2HF3O2/c8-5-1-6(4-9-5)2-7-3-6;3-2(4,5)1(6)7/h7H,1-4H2;(H,6,7)

InChI Key

YOKCVAQRMBSHDE-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)OCC12CNC2.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.